2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

Description

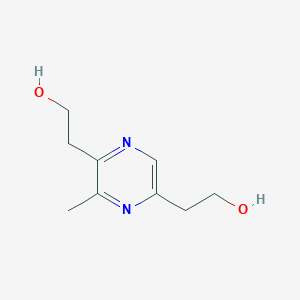

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYASYPOIIGDZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538504 | |

| Record name | 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96681-84-4 | |

| Record name | 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

This technical guide provides a comprehensive overview of the core properties of the heterocyclic organic compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly accessible databases, this guide compiles available information and provides general methodologies relevant to its class of compounds.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This information is crucial for its handling, characterization, and application in research settings.

Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 96681-84-4 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| SMILES | CC1=NC(CCO)=CN=C1CCO | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available scientific literature, a general methodology for the synthesis of pyrazine derivatives can be adapted. The following represents a common approach for the synthesis of substituted pyrazines.

General Synthesis of Substituted Pyrazines

The synthesis of pyrazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A greener approach to this synthesis involves a one-pot reaction catalyzed by a base at room temperature.

Materials:

-

A suitable 1,2-dicarbonyl precursor

-

A suitable 1,2-diamine precursor

-

Aqueous Methanol (Solvent)

-

Potassium tert-butoxide (t-BuOK) (Catalyst)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (Eluent)

Procedure:

-

Dissolve the 1,2-dicarbonyl compound in aqueous methanol in a round-bottom flask with stirring.

-

Add the 1,2-diamine and a catalytic amount of potassium tert-butoxide to the solution.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Characterization: The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to determine the chemical structure.

-

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy to identify functional groups.

-

Melting Point Analysis to assess purity.

Caption: General workflow for chemical synthesis and characterization.

Potential Biological Activities of Pyrazine Derivatives

Specific biological activity data for this compound is not available. However, the broader class of pyrazine derivatives has been investigated for various biological activities. These compounds are known for their presence in nature and are often associated with flavor and aroma. Some reported biological activities of pyrazine derivatives include:

-

Antimicrobial Activity: Certain pyrazine derivatives have demonstrated broad-spectrum antimicrobial activity.[2]

-

Cardiovascular and Smooth Muscle Effects: Some pyrazines have been reported to have relaxing effects on cardiovascular and uterine smooth muscles.

-

Anti-thrombotic and Anti-aggregation Effects: Potential applications as anti-thrombotic and anti-aggregation agents have been explored for some pyrazine compounds.

-

Anti-inflammatory and Analgesic Effects: Some derivatives have shown COX-2 inhibiting and analgesic properties.

It is important to note that these are general activities of the pyrazine class of compounds, and specific activities of this compound would require dedicated experimental investigation.

Caption: Potential screening workflow for biological activities.

Conclusion

This compound is a pyrazine derivative with defined chemical identity but limited publicly available experimental data. This guide provides the foundational information available for this compound and outlines general experimental approaches for its synthesis and biological evaluation based on established knowledge of pyrazine chemistry. Further experimental investigation is necessary to fully characterize its physical properties and explore its potential biological activities.

References

An In-depth Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol (CAS: 96681-84-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a known degradation product of clavulanic acid. This document consolidates available chemical data, experimental procedures for its formation and isolation, and relevant analytical information to support research and development activities in the pharmaceutical field.

Chemical Identity and Properties

This compound, also known as 3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine, is recognized as an impurity and degradation product of clavulanic acid, a potent β-lactamase inhibitor.[1] Its formation is a critical consideration in the manufacturing and stability studies of clavulanic acid-containing pharmaceutical formulations.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 96681-84-4 | LGC Standards |

| Molecular Formula | C₉H₁₄N₂O₂ | LGC Standards |

| Molecular Weight | 182.22 g/mol | LGC Standards |

| IUPAC Name | 2,2'-(3-methylpyrazine-2,5-diyl)bis(ethan-1-ol) | LGC Standards |

| Synonyms | 3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine | LGC Standards |

| InChI | InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3 | LGC Standards |

| Canonical SMILES | CC1=NC(=C(C=N1)CCO)CCO | PubChem |

Formation and Isolation

Experimental Protocol: Formation and Isolation from Clavulanic Acid Degradation

This protocol describes the process of generating and isolating this compound from the alkaline degradation of potassium clavulanate.

-

Degradation:

-

Dissolve potassium clavulanate in a 0.1 M Na₂HPO₄ aqueous solution.

-

Heat the solution at 60°C. The reaction time will influence the yield of various degradation products.[1]

-

-

Extraction:

-

After the desired reaction time, cool the solution to room temperature.

-

Perform continuous extraction of the aqueous solution with ethyl acetate for an extended period (e.g., 20 hours) to transfer the pyrazine derivatives into the organic phase.

-

-

Purification:

-

Concentrate the ethyl acetate extract under reduced pressure.

-

Subject the concentrated residue to preparative thin-layer chromatography (TLC) on silica gel plates.

-

Develop the TLC plates using a chloroform-methanol (9:1, v/v) solvent system.

-

-

Isolation:

-

Identify the band corresponding to 3-methyl-2,5-bis-(2-hydroxyethyl)pyrazine under UV light.

-

Scrape the identified silica gel band from the plate.

-

Elute the compound from the silica gel using a suitable solvent such as methanol.

-

Evaporate the solvent to yield the purified compound.

-

Workflow for Formation and Isolation

Caption: Workflow for the formation and isolation of the target compound.

Analytical Data

The characterization of this compound has been reported using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Table 2: Spectroscopic Data

| Analytical Technique | Observed Data | Source |

| Mass Spectrometry (MS) | m/z: 182 (M⁺) | Haginaka et al. (1985) |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Chemical shifts (δ) corresponding to the methyl, ethyl, and pyrazine ring protons. | Haginaka et al. (1985) |

Note: Specific chemical shift values and coupling constants from the original publication would be required for a complete NMR data summary.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research indicating that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary relevance in the context of drug development is as a process-related impurity and degradation product of clavulanic acid. The presence and quantity of this compound are important quality attributes for clavulanic acid drug substances and products.

Conclusion

This compound is a well-documented impurity associated with clavulanic acid. While it does not appear to have direct therapeutic relevance, understanding its formation, isolation, and analytical characteristics is crucial for the quality control and stability assessment of pharmaceutical products containing clavulanic acid. The provided information serves as a foundational guide for researchers and professionals working with this compound. Further investigation into its potential biological effects, if any, may be warranted.

References

An In-depth Technical Guide to the Chemical Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

This whitepaper provides a comprehensive technical guide for the chemical synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a substituted pyrazine derivative of interest to researchers and professionals in the field of drug development and organic synthesis. The proposed synthetic pathway is a multi-step process commencing with the formation of a key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, followed by its reduction to the target diol.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to facilitate a thorough understanding of the process.

Proposed Synthetic Pathway Overview

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of Diethyl 3-methylpyrazine-2,5-dicarboxylate (Proposed)

This step outlines a proposed method for the synthesis of the key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, based on the synthesis of similarly substituted pyrazines. The proposed route involves the condensation of an appropriate amino ketone with a dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Ethyl 2-aminopropanoate | 103.12 | 0.995 | ≥98% |

| Diethyl glyoxal | 116.11 | 1.03 | (as a solution) |

| Oxidizing agent (e.g., MnO₂) | 86.94 | - | ≥99% |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Saturated aq. NaHCO₃ | - | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

| Ethanol | 46.07 | 0.789 | Anhydrous |

| Concentrated H₂SO₄ | 98.08 | 1.84 | 98% |

Procedure:

-

Condensation: To a solution of ethyl 2-aminopropanoate in a suitable solvent such as ethanol, an equimolar amount of diethyl glyoxal is added dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for several hours to facilitate the formation of the dihydropyrazine intermediate.

-

Oxidation: After cooling the reaction mixture, the oxidizing agent (e.g., manganese dioxide) is added portion-wise. The mixture is then stirred at room temperature or with gentle heating until the oxidation to the pyrazine ring is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the oxidizing agent and any inorganic byproducts. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 3-methylpyrazine-2,5-dicarboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: This is a proposed synthesis, and the reaction conditions, including solvent, temperature, and reaction time, may require optimization for optimal yield and purity.

Figure 2: Experimental workflow for the proposed synthesis of Diethyl 3-methylpyrazine-2,5-dicarboxylate.

Step 2: Reduction of Diethyl 3-methylpyrazine-2,5-dicarboxylate

The final step in the synthesis is the reduction of the diester intermediate to the target diol, this compound. This can be achieved using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Diethyl 3-methylpyrazine-2,5-dicarboxylate | 238.25 (Calculated) | - | Purified |

| Sodium borohydride (NaBH₄) | 37.83 | - | ≥98% |

| Methanol | 32.04 | 0.792 | Anhydrous |

| Deionized water | 18.02 | 1.00 | - |

| Chloroform | 119.38 | 1.49 | - |

Procedure:

-

Reaction Setup: Diethyl 3-methylpyrazine-2,5-dicarboxylate is dissolved in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled in an ice bath.

-

Reduction: Sodium borohydride is added slowly in portions to the cooled solution with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

-

Work-up: A small amount of water is carefully added to quench the excess sodium borohydride. The mixture is stirred for a short period, and then the solvent is removed under reduced pressure.

-

Extraction and Purification: The residue is dissolved in a minimal amount of water and then subjected to continuous extraction with chloroform for 48 hours. The chloroform extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound as a solid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure diol.

Quantitative Data Summary

The following table provides a summary of the reagents and expected yields for the reduction step, based on a hypothetical 10 mmol scale of the starting diester.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |

| Diethyl 3-methylpyrazine-2,5-dicarboxylate | 238.25 | 10 | 2.38 | - |

| Sodium borohydride (NaBH₄) | 37.83 | 80 (8 eq.) | 3.03 | - |

| Methanol | 32.04 | - | - | ~80 |

| Product (Theoretical Yield) | 196.23 | 10 | 1.96 | - |

Note: The yield is theoretical and the actual yield may vary depending on the efficiency of the reaction and purification steps.

Figure 3: Experimental workflow for the reduction of Diethyl 3-methylpyrazine-2,5-dicarboxylate.

Conclusion

This technical guide presents a plausible and detailed synthetic pathway for this compound. While the synthesis of the key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, is proposed based on established chemical principles, the subsequent reduction to the target diol is supported by analogous transformations reported in the literature. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. Further experimental validation and optimization of the proposed initial step are recommended to establish a robust and efficient synthesis of this promising pyrazine derivative.

Spectroscopic Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the spectroscopic methodologies for the characterization of the heterocyclic compound 2,2'-(3-methylpyrazine-2,5-diyl)diethanol. Due to the limited availability of public spectroscopic data for this specific molecule, this document focuses on the standard experimental protocols and the expected spectral features based on its chemical structure.

Introduction

Predicted Spectroscopic Data

Based on the structure of this compound, the following tables summarize the anticipated spectroscopic data. These are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Pyrazine-H |

| ~4.0 | t | 4H | -CH₂-OH |

| ~3.0 | t | 4H | Pyrazine-CH₂- |

| ~2.6 | s | 3H | Pyrazine-CH₃ |

| (variable) | br s | 2H | -OH |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyrazine C-N |

| ~152 | Pyrazine C-N |

| ~145 | Pyrazine C-CH₃ |

| ~142 | Pyrazine C-CH₂ |

| ~60 | -CH₂-OH |

| ~40 | Pyrazine-CH₂- |

| ~20 | Pyrazine-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=N, C=C stretch (pyrazine ring) |

| 1200-1000 | C-O stretch (alcohol) |

Sample state: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 182.11 | [M]⁺ (Molecular Ion) |

| 165.08 | [M-OH]⁺ |

| 151.09 | [M-CH₂OH]⁺ |

| 137.07 | [M-CH₂CH₂OH]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., EI for volatile compounds, ESI for less volatile compounds) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Solubility Profile of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the novel heterocyclic compound, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and overall therapeutic efficacy. This document presents quantitative solubility data in various solvents, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows and relevant biological pathways.

Core Data Presentation: Quantitative Solubility

The solubility of this compound was determined across a range of aqueous and organic solvents at different temperatures. The following tables summarize these findings, offering a comparative view of the compound's solubility characteristics.

Table 1: Solubility in Common Organic Solvents at 25°C

| Solvent | Classification | Solubility (g/L) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 1.02 |

| Ethanol | Polar Protic | 85.4 | 0.44 |

| Methanol | Polar Protic | 76.9 | 0.39 |

| Acetone | Polar Aprotic | 32.1 | 0.16 |

| Ethyl Acetate | Moderately Polar | 15.8 | 0.08 |

| Dichloromethane | Non-polar | 5.2 | 0.03 |

| Hexane | Non-polar | < 0.1 | < 0.0005 |

Table 2: Aqueous Solubility at Different pH and Temperature Conditions

| Aqueous Medium | Temperature (°C) | Solubility (mg/L) | Molar Solubility (µmol/L) |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 1250 | 6370 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | 1870 | 9530 |

| Acetate Buffer pH 4.5 | 25 | 1180 | 6010 |

| Acetate Buffer pH 4.5 | 37 | 1750 | 8920 |

| Bicarbonate Buffer pH 9.0 | 25 | 1320 | 6730 |

| Bicarbonate Buffer pH 9.0 | 37 | 1980 | 10090 |

Experimental Protocols: Thermodynamic Solubility Determination

The following section details the "gold standard" shake-flask method used to determine the thermodynamic (equilibrium) solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of solid this compound is added to a series of vials, each containing a known volume of the respective solvent. The excess solid ensures that equilibrium is reached with the undissolved compound.

-

The vials are securely capped to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

The samples are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the incubation period, the samples are removed from the shaker and allowed to stand to let the excess solid settle.

-

To completely separate the undissolved solid from the saturated solution, the samples are centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

A clear aliquot of the supernatant is carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve is used for quantification.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., g/L or mg/L) or molar concentration (mol/L).

-

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for assessing the thermal stability of the heterocyclic compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. In the absence of specific literature data for this molecule, this document outlines the standard experimental protocols, data interpretation, and potential decomposition pathways based on the known thermal behavior of related pyrazine derivatives. It serves as a comprehensive resource for researchers undertaking the thermal analysis of this and similar compounds.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and flavor industries. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during drug manufacturing. Understanding the thermal decomposition profile is essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent.

This guide details the application of key thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to characterize the thermal properties of this compound.

Predicted Thermal Behavior

Based on the analysis of similar heterocyclic compounds, the thermal decomposition of this compound is anticipated to proceed via radical mechanisms involving the cleavage of C-C and C-N bonds.[1] The presence of hydroxyl groups suggests that initial decomposition steps may involve dehydration reactions. The pyrazine ring itself is relatively stable, but its decomposition at higher temperatures is expected to yield volatile nitrogen-containing compounds.[1][2]

Experimental Protocols

A thorough thermal analysis of this compound would involve the following experimental procedures.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the decomposition temperatures and quantify mass loss.

Objective: To determine the onset of decomposition, the temperature ranges of discrete decomposition steps, and the total mass loss upon heating.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[5]

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of the maximum rates of decomposition.[3]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to identify thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, heat of fusion, and any other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

A second heating scan is often performed to observe the behavior of the melt-quenched sample.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier Transform Infrared (FTIR) spectrometer.[8][9]

Objective: To identify the chemical nature of the volatile compounds released during the decomposition steps observed in the TGA.

Procedure: The TGA experiment is run as described in section 3.1. The effluent gas from the TGA furnace is continuously passed through a heated gas cell in an FTIR spectrometer via a heated transfer line. FTIR spectra of the evolved gases are collected at regular intervals throughout the temperature ramp.[9]

Data Presentation and Interpretation

The data obtained from the thermal analyses should be presented in a clear and structured format. The following tables represent hypothetical, yet plausible, data for this compound based on the behavior of similar organic molecules.

Table 1: Hypothetical DSC Data for this compound

| Parameter | Value | Unit | Description |

| Onset Melting Temperature (Tonset) | 145.5 | °C | The temperature at which melting begins. |

| Peak Melting Temperature (Tpeak) | 148.2 | °C | The temperature of maximum heat absorption during melting. |

| Heat of Fusion (ΔHf) | 120.8 | J/g | The energy required to melt the sample. |

Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temp. (Tmax, from DTG) (°C) | Probable Evolved Species (from TGA-FTIR) |

| 1 | 220 - 290 | 18.5 | 275 | H₂O, Ethanol |

| 2 | 290 - 450 | 55.3 | 380 | HCN, NH₃, CO, CO₂, Alkenes |

| Residue at 600 °C | - | 26.2 | - | Carbonaceous material |

Interpretation: The DSC data indicates a sharp melting point, characteristic of a pure crystalline solid. The TGA data suggests a multi-step decomposition process. The initial mass loss below 300°C likely corresponds to the loss of the two ethanol side chains. The second, more significant mass loss at higher temperatures is indicative of the decomposition of the pyrazine ring itself, releasing characteristic nitrogenous compounds like HCN and ammonia.[1]

Kinetic Analysis of Decomposition

The kinetic parameters of the decomposition process, such as the activation energy (Ea), can be determined from TGA data collected at multiple heating rates using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.[10][11][12][13] This analysis provides deeper insight into the stability and degradation mechanism of the compound.

Visualizations

The logical flow of the thermal analysis process is depicted below.

References

- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 2. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]

- 3. etamu.edu [etamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epfl.ch [epfl.ch]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TG-FTIR Thermogravimetric Analysis | Bruker [bruker.com]

- 9. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 11. mdpi.com [mdpi.com]

- 12. tainstruments.com [tainstruments.com]

- 13. researchgate.net [researchgate.net]

Potential Biological Activity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for the specific compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is not currently available in the public domain. This document provides a predictive analysis based on the known biological activities of structurally related pyrazine derivatives. The potential activities described herein are for informational and research guidance purposes only and require experimental validation.

Introduction

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects. The compound of interest, this compound, features a 2,5-disubstituted pyrazine core with a methyl group and two ethanol side chains. This substitution pattern suggests the potential for a range of biological activities, which will be explored in this technical guide by drawing parallels with well-studied analogous compounds.

Potential Pharmacological Activities

Based on the existing literature for structurally similar pyrazine derivatives, this compound is hypothesized to possess the following biological activities:

-

Neuroprotective Effects: The presence of the pyrazine core, akin to that in tetramethylpyrazine (TMP), suggests a potential to protect neuronal cells from damage.

-

Anti-inflammatory Activity: Pyrazine derivatives have been shown to modulate inflammatory pathways, indicating a possible role in mitigating inflammation.

-

Anticancer Properties: A number of pyrazine-containing compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data for Structurally Related Pyrazine Derivatives

The following tables summarize quantitative biological activity data for pyrazine derivatives that share structural similarities with this compound, providing a basis for predicting its potential potency.

Table 1: Neuroprotective Activity of Related Pyrazine Derivatives

| Compound Name | Biological Activity | Assay System | Quantitative Data (EC50) | Reference |

| Tetramethylpyrazine (TMP) Derivative (T-006) | Neuroprotection against oxidative stress | Mouse hippocampal HT22 cells | 59.4 nM | [1] |

Table 2: Anticancer Activity of Related Pyrazine Derivatives

| Compound Name | Biological Activity | Cell Line | Quantitative Data (IC50) | Reference |

| Chalcone-Pyrazine Derivative (Compound 51) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.012 µM | [2] |

| Chalcone-Pyrazine Derivative (Compound 51) | Cytotoxicity | A549 (Lung Cancer) | 0.045 µM | [2] |

| Chalcone-Pyrazine Derivative (Compound 49) | Cytotoxicity | A549 (Lung Cancer) | 0.13 µM | [2] |

| Chalcone-Pyrazine Derivative (Compound 49) | Cytotoxicity | Colo-205 (Colon Cancer) | 0.19 µM | [2] |

| Piperlongumine-Ligustrazine Derivative | Anti-proliferative | HCT116 (Colon Cancer) | 3.19 - 8.90 µM | [3] |

| Pyrazolo[3,4-b]pyrazine Derivative (Compound 15) | Cytotoxicity | MCF-7 (Breast Cancer) | 9.42 µM | [4] |

Table 3: Anti-inflammatory Activity of Related Pyrazine Derivatives

| Compound Name | Biological Activity | Assay System | Quantitative Data | Reference |

| Paeonol-Pyrazine Derivative (Compound 37) | Inhibition of Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | 56.32% inhibition at 20 µM | [3] |

| Pyrazoline Derivative (Compound 2g) | Lipoxygenase Inhibition | In vitro enzyme assay | IC50 = 80 µM | [5] |

Experimental Protocols for Key Assays

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous compounds.

Neuroprotective Activity Assay (MTT Assay)

This protocol is based on the evaluation of cell viability in the presence of an oxidative stressor.

-

Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound for a specified period. Subsequently, oxidative stress is induced by adding glutamate.

-

MTT Assay: After the incubation period with the stressor, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group, and EC50 values are determined.

Anticancer Activity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.[4]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a set duration (e.g., 72 hours).

-

MTT Assay: Following treatment, the MTT assay is performed as described in the neuroprotection protocol.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in stimulated macrophages.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM with 10% FBS.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with the test compound before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated by comparing the treated groups to the LPS-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of tetramethylpyrazine and its derivatives, this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in cell survival and antioxidant defense.[6]

References

- 1. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling a Key Impurity: A Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in Potassium Clavulanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potassium clavulanate impurity, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Potassium clavulanate, a vital β-lactamase inhibitor, is often combined with β-lactam antibiotics to combat bacterial resistance. The purity of potassium clavulanate is critical for its safety and efficacy, making the identification and control of impurities a paramount concern in the pharmaceutical industry. This document details the characteristics, potential formation pathways, and analytical methodologies for the detection and quantification of this compound.

Chemical Identity and Properties

This compound is a pyrazine derivative that has been identified as a process-related impurity and degradation product of potassium clavulanate. While specific data on its prevalence and toxicological profile are not extensively documented in publicly available literature, its structural similarity to other pyrazine impurities warrants careful monitoring and control during the manufacturing process.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-2,5-bis(2-hydroxyethyl)pyrazine |

| CAS Number | 96681-84-4 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

Formation and Degradation Pathways

The formation of this compound is intrinsically linked to the degradation of clavulanic acid, the active component of potassium clavulanate. Clavulanic acid is inherently unstable, and its degradation can be initiated by factors such as pH, temperature, and the presence of nucleophiles.[1] The degradation process often involves the opening of the β-lactam ring, a key structural feature of clavulanic acid.[1]

While a definitive, step-by-step mechanism for the formation of this compound from clavulanic acid is not explicitly detailed in the reviewed literature, a plausible logical pathway can be inferred from the general degradation of clavulanic acid and the formation of other pyrazine impurities. This process likely involves the dimerization and subsequent rearrangement of degradation intermediates of clavulanic acid.

Caption: Logical workflow of the potential formation of the target impurity from clavulanic acid.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in potassium clavulanate require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for identifying and quantifying impurities in active pharmaceutical ingredients (APIs). The following experimental protocol is adapted from methodologies used for the analysis of similar pyrazine impurities in potassium clavulanate.[2][3]

Experimental Protocol: HPLC-MS/MS Analysis

Objective: To detect and quantify this compound in a potassium clavulanate sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 50% A, 50% B20-25 min: 50% A, 50% B25-30 min: Return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| UV Detection | 230 nm |

Table 3: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

| Ionization Voltage | 3.0 kV |

| Dry Gas (N₂) Flow Rate | 10 L/min |

| Dry Gas Temperature | 350°C |

| Fragmentor Voltage | 70 V |

Sample Preparation:

-

Accurately weigh 10 mg of the potassium clavulanate test sample.

-

Dissolve the sample in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare a stock solution of this compound reference standard at a concentration of 100 µg/mL in Mobile Phase A.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.

-

Quantify the impurity by constructing a calibration curve from the peak areas of the standard solutions.

Caption: Experimental workflow for the analysis of the target impurity.

Conclusion

The presence of impurities such as this compound in potassium clavulanate underscores the importance of robust analytical monitoring and control throughout the manufacturing process. While specific details on the formation and biological impact of this particular impurity are limited, the provided analytical methodology offers a solid foundation for its detection and quantification. Further research into the degradation pathways of clavulanic acid will be crucial for developing strategies to minimize the formation of this and other related impurities, thereby ensuring the quality and safety of this critical pharmaceutical agent.

References

A Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. Despite its commercial availability, detailed scientific literature regarding its synthesis, characterization, and biological activity remains scarce. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of plausible synthetic routes, expected analytical data, and potential biological activities based on the well-established chemistry and pharmacology of related pyrazine compounds. This document serves as a foundational resource for researchers interested in exploring the therapeutic and functional potential of this molecule.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and food industries. The pyrazine ring is a key structural motif in numerous biologically active molecules and approved drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[1][2] Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects.[3][4][5][6] The diverse biological profiles of these compounds underscore the potential of unexplored derivatives like this compound as novel therapeutic agents. This guide provides a theoretical framework for the synthesis and investigation of this specific compound.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through established methods for the formation of 2,5-disubstituted pyrazines. Two primary retrosynthetic strategies are proposed, based on the dimerization of α-amino aldehydes and the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Synthesis via Dimerization of an α-Amino Aldehyde

A plausible biomimetic approach involves the dimerization of an appropriate α-amino aldehyde derived from an amino acid.[7][8][9] This method offers a concise route to symmetrically 2,5-disubstituted pyrazines.

Experimental Protocol:

-

Synthesis of the Precursor α-Amino Aldehyde: The synthesis would begin with a suitable protected amino acid precursor that can be converted to the corresponding α-amino aldehyde. For the target molecule, a precursor bearing a protected hydroxyl group would be necessary.

-

In Situ Generation and Dimerization: The α-amino aldehyde intermediate would be generated in situ, for example, by the hydrogenolysis of a Cbz-protected derivative.[7][8]

-

Dimerization and Oxidation: The generated α-amino aldehyde would then undergo spontaneous dimerization to form a dihydropyrazine intermediate.

-

Aromatization: Subsequent air oxidation of the dihydropyrazine would lead to the formation of the aromatic pyrazine ring, yielding this compound.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of the trisubstituted pyrazine, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Due to the absence of a specific published synthetic procedure for this exact molecule, the following protocol is based on well-established and chemically plausible methods for pyrazine ring formation, specifically the condensation of an α-dicarbonyl compound with a novel α-aminoketone. This application note includes a hypothetical multi-step experimental procedure, a summary of expected quantitative data, and visualizations to aid in the conceptualization of the synthetic workflow.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical, flavor, and materials industries. Their synthesis is a key area of research in organic chemistry. The target molecule, this compound, is a unique trisubstituted pyrazine with potential applications as a building block in medicinal chemistry or as a novel ligand. This protocol outlines a potential synthetic route for its preparation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process:

-

Synthesis of the key intermediate: Preparation of 1-amino-4-hydroxybutan-2-one from a suitable precursor.

-

Pyrazine Ring Formation: Condensation of the synthesized α-aminoketone with methylglyoxal, followed by in-situ oxidation to yield the aromatic pyrazine ring.

This approach is based on the classical Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, and related condensations of α-dicarbonyls with α-amino ketones.

Experimental Protocols

Stage 1: Hypothetical Synthesis of 1-Amino-4-hydroxybutan-2-one (Intermediate 1)

Materials:

-

4-Hydroxy-2-butanone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Sodium azide (NaN3)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF), anhydrous

-

Water, distilled

-

Diethyl ether

-

Magnesium sulfate (MgSO4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Bromination: To a solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous THF, add NBS (1.1 eq) and a catalytic amount of AIBN. Heat the mixture to reflux for 4 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Azidation: After cooling to room temperature, add sodium azide (1.5 eq) and a small amount of water to the reaction mixture. Stir vigorously at room temperature for 12 hours.

-

Work-up and Extraction: Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude α-azido ketone.

-

Staudinger Reduction: Dissolve the crude α-azido ketone in THF. Add triphenylphosphine (1.2 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.

-

Hydrolysis: Add water to the reaction mixture and stir for an additional 4 hours to hydrolyze the resulting iminophosphorane.

-

Purification: Acidify the mixture with concentrated HCl and wash with diethyl ether to remove triphenylphosphine oxide. Neutralize the aqueous layer with a strong base and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 1-amino-4-hydroxybutan-2-one.

Stage 2: Synthesis of this compound

Materials:

-

1-Amino-4-hydroxybutan-2-one (Intermediate 1)

-

Methylglyoxal (40% solution in water)

-

Methanol

-

Ammonium hydroxide (NH4OH), concentrated

-

Air or an oxidizing agent (e.g., manganese dioxide)

-

Ethyl acetate

-

Brine

Procedure:

-

Condensation: In a round-bottom flask, dissolve 1-amino-4-hydroxybutan-2-one (2.0 eq) in methanol. Add concentrated ammonium hydroxide (2.0 eq) and cool the mixture to 0 °C.

-

Addition of Dicarbonyl: Slowly add a solution of methylglyoxal (1.0 eq) in methanol to the cooled mixture with constant stirring.

-

Reaction and Oxidation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. During this time, bubble air through the solution to facilitate the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine. Alternatively, an oxidizing agent like manganese dioxide can be added.

-

Work-up and Extraction: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Data Presentation

Table 1: Summary of Hypothetical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1a | Bromination | 4-Hydroxy-2-butanone, NBS, AIBN | THF | Reflux | 4 | ~80 |

| 1b | Azidation | α-Bromo ketone, NaN3 | THF/H2O | RT | 12 | ~90 |

| 1c | Reduction | α-Azido ketone, PPh3 | THF | RT | 8 | ~85 |

| 2 | Pyrazine Formation | Intermediate 1, Methylglyoxal | Methanol | RT | 24 | ~60 |

Table 2: Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (s, 3H, -CH₃), ~3.0 (t, 4H, -CH₂-Ar), ~4.0 (t, 4H, -CH₂-OH), ~8.3 (s, 1H, pyrazine-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~20 (CH₃), ~38 (CH₂-Ar), ~60 (CH₂-OH), ~140-155 (pyrazine carbons) |

| Mass Spectrometry (m/z) | [M+H]⁺ = 183.11 |

Visualization of the Synthetic Workflow

Application Notes and Protocols for the Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the target compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key intermediate in various synthetic applications. The methodologies described are based on established purification techniques for pyrazine derivatives and are designed to yield a high-purity product suitable for further research and development.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. Common impurities in pyrazine synthesis can include other pyrazine derivatives and imidazole derivatives. The presence of two hydroxyl groups in the target molecule increases its polarity, which is a key consideration in the selection of appropriate purification techniques.

The primary purification strategies covered in these notes are:

-

Liquid-Liquid Extraction (LLE): To isolate the target compound from the aqueous reaction mixture and perform an initial cleanup.

-

Column Chromatography: To achieve high-purity separation based on the polarity of the compound.

-

Crystallization: As a final polishing step to obtain a highly crystalline and pure product.

A general workflow for the purification process is outlined below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes the initial purification of the target compound from an aqueous reaction mixture. The choice of organic solvent is critical for efficient extraction.

Materials:

-

Crude aqueous reaction mixture containing this compound

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The organic layer (top) will contain the target compound.

-

Drain the aqueous layer into a clean beaker.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the product.

-

Combine all the organic extracts in a single flask.

-

Wash the combined organic layer with an equal volume of brine to remove any residual water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes.

-

Decant or filter the dried organic solution into a round-bottom flask.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Volume of Aqueous Mixture | 500 mL |

| Volume of Ethyl Acetate per Extraction | 500 mL |

| Number of Extractions | 3 |

| Approximate Recovery of Crude Product | 85-95% |

Protocol 2: Column Chromatography

This protocol details the purification of the crude extract obtained from LLE using silica gel column chromatography.

Materials:

-

Crude extract of this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Glass chromatography column

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp (254 nm)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

-

Elution:

-

Begin elution with a non-polar solvent system, such as 90:10 hexane:ethyl acetate.[1][2]

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 90:10 to 50:50 hexane:ethyl acetate.

-

The separation of pyrazines can be achieved as a function of their alkyl substituent content using a hexane/ethyl acetate mixture.[1][2]

-

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate), and visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to yield the purified this compound.

Illustrative Data for Column Chromatography:

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase Gradient | Hexane:Ethyl Acetate (90:10 to 50:50) |

| Elution of Target Compound (Expected) | ~ 60:40 to 50:50 Hexane:EtOAc |

| Purity after Chromatography (Typical) | >98% |

The following diagram illustrates the logical flow of the column chromatography process.

References

Application Notes and Protocols for the Quantification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are significant in the food, beverage, and pharmaceutical industries due to their distinct sensory properties and potential biological activities. The accurate quantification of specific pyrazine derivatives, such as 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, is crucial for quality control, flavor and aroma profiling, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the analytical determination of this compound. While specific methods for this compound are not widely published, the following protocols are based on established techniques for the analysis of similar pyrazine derivatives and serve as a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

The choice of analytical technique for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-MS/MS and GC-MS are powerful techniques for the selective and sensitive detection of pyrazines.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the preferred method for the analysis of less volatile and thermally sensitive compounds. The diethanol groups in the target molecule may make it amenable to reversed-phase HPLC. Coupling with tandem mass spectrometry provides high selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[1] For pyrazines, it is a common analytical method.[1][2] Derivatization may be necessary to improve the volatility and thermal stability of this compound. Headspace solid-phase microextraction (HS-SPME) can be a valuable sample preparation technique when using GC-MS.[2]

Data Presentation

Quantitative data should be meticulously recorded and presented to ensure clarity and facilitate comparison. The following table provides a template for summarizing the key quantitative parameters for the analysis of this compound.

| Parameter | HPLC-MS/MS | GC-MS | Notes |

| Retention Time (min) | e.g., 5.8 | e.g., 12.3 | Specific to the developed method. |

| Linearity (R²) | > 0.99 | > 0.99 | Determined from the calibration curve. |

| Limit of Detection (LOD) | e.g., 0.1 ng/mL | e.g., 0.5 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | e.g., 0.5 ng/mL | e.g., 1.5 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |

| Recovery (%) | 95-105% | 90-110% | Assessed by spiking a blank matrix with a known concentration of the analyte. |

| Precision (%RSD) | < 15% | < 15% | Repeatability and intermediate precision. |

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPLC-MS/MS and GC-MS. These are generalized methods and will require optimization for specific sample matrices and instrumentation.

Protocol 1: Quantification by HPLC-MS/MS

This protocol is suitable for the analysis of this compound in liquid samples such as beverages or biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).

-

Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5-10 µL aliquot into the HPLC-MS/MS system.

2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[3]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for this compound.

-

Product Ions: Fragment the precursor ion and select two to three characteristic product ions for quantification and confirmation.

-

Optimization: Optimize cone voltage and collision energy for each MRM transition to achieve maximum sensitivity.

Protocol 2: Quantification by GC-MS

This protocol is suitable for the analysis of this compound in various matrices, including food and environmental samples.[2]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

-

Place 5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of a suitable internal standard.

-

Add 5 mL of deionized water and 1.5 g of NaCl to enhance the release of volatile compounds.[2]

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.[2]

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 60°C.[2]

-

Desorb the fiber in the GC injector at 250°C for 5 minutes.

2. GC Conditions

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

-

Transfer Line Temperature: 280°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

Caption: HPLC-MS/MS experimental workflow.

Caption: GC-MS experimental workflow.

References

HPLC method for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" analysis

An Application Note and Protocol for the HPLC Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

This document provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided method is foundational and may require optimization for specific matrices.

Introduction

This compound and its derivatives are of interest in pharmaceutical and flavor chemistry due to the prevalence of the pyrazine core in biologically active compounds and flavorants.[1][2][3] Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a reversed-phase HPLC method coupled with UV detection for the quantification of this compound.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[4][5]

-

Chemicals and Reagents:

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Parameters

The following table summarizes the recommended starting HPLC conditions. Optimization may be necessary based on system performance and sample matrix.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis |

| Detection Wavelength | 270 nm (or as determined by UV scan)[1] |

4. Sample Preparation

For drug substance analysis, dissolve the sample in the 50:50 mobile phase mixture to a concentration within the calibration range. For drug product analysis, the sample preparation will depend on the formulation. A generic approach involves:

-

Weighing and finely grinding the drug product.

-

Extracting the active ingredient with a suitable solvent (e.g., the mobile phase mixture).

-

Sonicating and/or shaking to ensure complete dissolution.

-

Centrifuging or filtering the extract through a 0.45 µm syringe filter to remove excipients.

-

Diluting the filtered extract to a suitable concentration for HPLC analysis.

Data Presentation

The following table presents illustrative quantitative data for a typical calibration curve and system suitability assessment.

| Parameter | Value |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD for n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Tailing Factor (Asymmetry) | 0.9 - 1.5 |

| Theoretical Plates (N) | > 2000 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound.

References

- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 2. Pyrazine | SIELC Technologies [sielc.com]

- 3. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. ptfarm.pl [ptfarm.pl]

- 6. 96681-84-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CAS No- 96681-84-4 | Simson Pharma Limited [simsonpharma.com]

Application Notes and Protocols for the GC-MS Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract